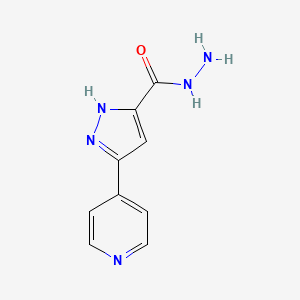

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHHBFKFTWYYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423721 | |

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32725-40-9 | |

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

Starting Material: 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid

Reagent: Hydrazine hydrate

Solvent: Ethanol

Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide has demonstrated notable antibacterial and antifungal properties. Studies indicate that derivatives of pyrazole compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli, showing promising results with MIC values as low as 12.5 µg/mL .

1.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties. Several studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549) and ovarian (A2780) cancer cells. For example, one study found that a related pyrazole derivative exhibited an IC50 value of 5.94 µM against A549 cells, indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis and inhibition of tubulin assembly.

1.3 Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

2.1 Herbicidal Activity

Pyrazole compounds, including this compound, have been explored as herbicides due to their ability to inhibit specific enzymatic pathways in plants. This compound can potentially disrupt the growth of unwanted vegetation while being less harmful to crops . Studies have demonstrated effective herbicidal activity at low concentrations, making it a candidate for sustainable agricultural practices.

2.2 Pest Control

In addition to herbicidal properties, pyrazole derivatives have shown promise as insecticides. Their ability to interfere with the nervous systems of pests positions them as effective agents in integrated pest management strategies .

Material Science Applications

3.1 Coordination Chemistry

The coordination properties of this compound have been investigated for use in synthesizing metal complexes. These complexes can exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and materials science .

3.2 Sensor Development

Recent advancements in sensor technology have seen the incorporation of pyrazole derivatives due to their electroactive properties. The ability to form stable complexes with metal ions allows for the development of sensors capable of detecting environmental pollutants or biological markers .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H-Pyrazole-3-Carboxylic Acid

Structural Differences :

- Substituent Position : Pyridin-2-yl (ortho-substituted pyridine) vs. pyridin-4-yl (para-substituted) in the target compound.

- Functional Group : Carboxylic acid vs. carbohydrazide.

(E)-3-Amino-4-(2-Phenylhydrazinylidene)-1H-Pyrazol-5(4H)-one

Structural Differences :

- Hydrazinylidene substituent at position 4 vs. carbohydrazide at position 3.

- Lacks pyridine ring; instead, features a phenylhydrazine moiety.

Reactivity :

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate

Structural Differences :

- Pyridazine (6-chloropyridazin-3-yl) vs. pyridine (pyridin-4-yl).

- Functional Group: Ester vs. carbohydrazide.

Electronic Properties :

Pyrazolo[3,4-d]Pyrimidin-4-yl Hydrazine Derivatives

Structural Differences :

- Fused pyrazolopyrimidine core vs. simple pyrazole in the target compound.

- Hydrazine substituents on the pyrimidine ring.

Isomerization Behavior :

- Exhibit isomerization under specific conditions (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine formation) .

- The rigid pyridin-4-yl group in the target compound may reduce isomerization propensity compared to fused systems .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Electronic Effects : Pyridin-4-yl’s para-substitution enhances conjugation and stability compared to ortho-substituted analogs .

- Biological Activity : Carbohydrazide derivatives show superior metal-binding and enzyme inhibition compared to ester or carboxylic acid analogs .

- Synthetic Challenges : Pyridin-4-yl substitution may require specialized catalysts to avoid byproducts observed in pyridin-2-yl syntheses .

Biological Activity

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with a unique carbohydrazide functional group, which contributes to its distinct chemical reactivity and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure consists of a pyrazole ring substituted with a pyridine moiety and a carbohydrazide group, which enhances its reactivity and biological profile. The compound can be synthesized through the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol.

Target Interactions

Research indicates that compounds similar to this compound may target cyclic adenosine monophosphate (cAMP)-dependent protein kinases, specifically the catalytic subunit alpha and its inhibitor. This interaction can lead to alterations in cellular signaling pathways regulated by these kinases.

Biochemical Pathways

The influence on cAMP-dependent pathways suggests potential roles in modulating various cellular processes, including cell proliferation, apoptosis, and metabolic regulation. The compound's ability to induce autophagy without apoptosis in certain cancer cell lines also highlights its multifaceted biological effects .

Anticancer Activity

This compound has been investigated for its anticancer properties across various studies. Here are key findings:

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Fan et al. | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl derivative | A549 | 26 | Induces autophagy |

| Xia et al. | 1-arylmethyl derivative | A549 | 49.85 | Induces apoptosis |

| Zheng et al. | Hydrazone derivative | A549 | 0.28 | Induces apoptosis |

| Abdel-Aziz et al. | Unspecified derivative | Hep-2 | 0.74 mg/mL | Cytotoxicity |

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanisms involve both apoptosis and autophagy, suggesting a complex interaction with cancer cell survival pathways .

Recent Advances in Drug Discovery

Recent research has focused on synthesizing derivatives of pyrazole compounds, including those based on the carbohydrazide framework. These derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce cell death through different mechanisms . For instance, compounds derived from 3-pyridin-4-yl-1H-pyrazole have been evaluated for their ability to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its carbohydrazide group, which allows for further derivatization compared to similar compounds like 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid or its amides. This functional group not only enhances reactivity but also broadens the scope of potential biological applications .

Q & A

Q. What are the optimal synthetic routes for 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence product yield?

Answer: The compound can be synthesized via cyclocondensation or hydrazine-mediated reactions. For example, hydrazine hydrate reacts with 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde under reflux in ethanol with acetic acid to yield fused pyrazolo[3,4-c]pyrazole derivatives . Key factors include:

- Temperature : Reflux conditions (e.g., 80°C) favor cyclization, while room temperature may lead to incomplete reactions.

- Catalysts : Iodine promotes azide-to-amine conversion at lower temperatures .

- Solvent polarity : Ethanol enhances solubility of intermediates, while DMF may stabilize reactive intermediates.

Table 1 : Reaction Conditions and Yields

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 5-azido-pyrazole-carbaldehyde | Hydrazine hydrate, AcOH, ethanol, reflux | Pyrazolo[3,4-c]pyrazole | 75–85 |

| Same | Hydrazine hydrate, I₂, RT | Pyrazolo[3,4-c]pyrazol-2-ylamine | 60–70 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic methods:

- NMR : - and -NMR identify pyrazole ring protons (δ 7.5–8.5 ppm for pyridinyl protons) and carbonyl signals (δ ~160 ppm) .

- FT-IR : Confirm the carbohydrazide moiety via N–H stretches (3200–3400 cm) and C=O stretches (1650–1700 cm) .

- X-ray crystallography : Resolve dihedral angles between pyrazole and pyridinyl rings (e.g., 30–50°) and hydrogen-bonding patterns (e.g., N–H⋯O motifs) .

Advanced Research Questions

Q. How do crystallographic parameters inform the reactivity of this compound in supramolecular assemblies?

Answer: Crystal packing analysis reveals non-covalent interactions critical for reactivity:

- Hydrogen bonds : N–H⋯O bonds (2.8–3.0 Å) form R(10) motifs, stabilizing dimeric structures .

- Torsional angles : The C–N–N–C linkage (81.5°) influences conformational flexibility and ligand-binding potential .

- Packing diagrams : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement) to resolve disorder in aromatic rings .

Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Dihedral angle (pyrazole/pyridinyl) | 47.57° |

| N–H⋯O bond length | 2.89 Å |

| R | 0.042 |

Q. What methodologies resolve contradictions in biological activity data for carbohydrazide derivatives?

Answer: Contradictions in antibacterial or DNA-binding assays (e.g., variable MIC values) require:

- Dose-response curves : Test concentrations from 1–100 µM to identify IC trends .

- Control experiments : Compare with known DNA intercalators (e.g., ethidium bromide) via UV-Vis titration (e.g., hypochromicity at 260 nm) .

- Theoretical modeling : Use DFT (e.g., B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How can computational methods predict the stability of this compound derivatives?

Answer: Employ density functional theory (DFT) to:

- Optimize geometry : Calculate bond lengths/angles (e.g., C=O at 1.23 Å) and compare with crystallographic data .

- Thermodynamic stability : Evaluate Gibbs free energy (ΔG) of tautomers (e.g., keto-enol forms).

- Solvent effects : Use PCM models to simulate polar protic (e.g., water) vs. aprotic (e.g., DMSO) environments .

Q. What strategies mitigate challenges in characterizing pyrazole-carbohydrazide tautomerism?

Answer:

Q. How do substituents on the pyridinyl ring modulate the compound’s electronic properties?

Answer: Electron-withdrawing groups (e.g., –NO) decrease electron density on the pyrazole ring, altering:

Q. Guidelines for Researchers

- Synthesis : Prioritize anhydrous conditions for azide-containing intermediates to avoid side reactions .

- Crystallography : Use SHELXL’s TWIN and BASF commands for handling twinned crystals .

- Biological assays : Include positive controls and replicate experiments (n ≥ 3) to ensure statistical validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.